2-(Octyloxy)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

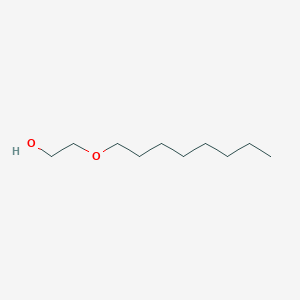

Structure

3D Structure

属性

IUPAC Name |

2-octoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCIMPBZCZUDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-75-1 | |

| Record name | Polyethylene glycol octyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4075328 | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10020-43-6, 27252-75-1, 68954-94-9 | |

| Record name | Ethylene glycol monooctyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-20, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(octyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxylated fatty alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(Octyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-(Octyloxy)ethanol. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for determining these properties are provided.

Chemical Identity and Structure

This compound, also known as ethylene glycol mono-n-octyl ether or octyl cellosolve, is a primary alcohol and a glycol ether. Its chemical structure consists of an eight-carbon octyl group linked by an ether bond to an ethanol molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethylene glycol mono-n-octyl ether, Octyl cellosolve |

| CAS Number | 10020-43-6[1][2] |

| Molecular Formula | C10H22O2[1][2] |

| Molecular Weight | 174.28 g/mol [1][2] |

| SMILES | CCCCCCCCOCCO |

| InChI | InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a solvent and in other formulations. These properties are summarized in the tables below. It is important to note that some variation in reported values exists in the literature, which may be attributed to differences in experimental conditions and sample purity.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature | General Knowledge |

| Boiling Point | 228 °C[1] / 241.7 °C at 760 mmHg[2] | [1][2] |

| Melting Point | Data not readily available. Expected to be low, as for similar glycol ethers like 2-(hexyloxy)ethanol (-45.1 °C). | |

| Density | 0.886 g/mL[1] / 0.882 g/mL | [1][3] |

| Vapor Pressure | Data not readily available. | |

| Refractive Index | Data not readily available. | |

| Flash Point | 66 °C[3] | [3] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Slightly soluble to soluble | Glycol ethers exhibit a range of water solubility depending on the alkyl chain length. The octyl group reduces water solubility compared to shorter-chain glycol ethers. |

| Organic Solvents | Miscible with many common organic solvents | Expected to be soluble in alcohols, ethers, ketones, and hydrocarbon solvents due to its amphiphilic nature. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a liquid organic compound such as this compound. These protocols are based on established international standards.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: A common method for determining the boiling point of a high-boiling liquid is ebulliometry, which involves measuring the temperature of the boiling liquid at a controlled pressure. A simplified laboratory procedure is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated.

-

Temperature Measurement: The thermometer is positioned so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point Determination: The temperature is recorded when it stabilizes during a steady rate of distillation. This temperature is the boiling point at the ambient atmospheric pressure, which should also be recorded.

Determination of Melting Point

For liquids that solidify at low temperatures, the melting point can be determined.

Methodology:

-

Sample Freezing: A sample of this compound is cooled in a suitable bath (e.g., dry ice/acetone) until it solidifies.

-

Apparatus: A melting point apparatus is used, which consists of a heating block and a means of observing the sample.

-

Measurement: The solidified sample in a capillary tube is placed in the melting point apparatus. The temperature is slowly increased.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer or a vibrating tube densitometer can be used for accurate measurements.

-

Calibration: The instrument is calibrated with a substance of known density, such as deionized water.

-

Measurement: A known volume of this compound is introduced into the pycnometer, and its mass is determined using an analytical balance. Alternatively, the sample is injected into the vibrating tube densitometer.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume at a specific temperature.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology (for Water Solubility):

-

Sample Preparation: A known excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous phase.

-

Analysis: A sample of the aqueous phase is carefully removed and analyzed for the concentration of dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Methodology (Isoteniscope Method):

-

Apparatus: An isoteniscope, a specialized piece of glassware connected to a pressure measurement system, is used.

-

Sample Degassing: The sample of this compound is placed in the isoteniscope and degassed to remove any dissolved air.

-

Measurement: The isoteniscope is heated to a specific temperature in a controlled temperature bath. The vapor pressure of the sample is balanced against a known pressure of an inert gas.

-

Data Collection: The vapor pressure is measured at several different temperatures to establish a vapor pressure curve.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology:

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Measurement: A few drops of this compound are placed on the prism of the refractometer.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature and wavelength of light (typically the sodium D-line, 589 nm).

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

Methodology (Closed-Cup Method):

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup) is used.

-

Sample Preparation: A specified volume of this compound is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a chemical substance and the interrelationships between these properties.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-(Octyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(octyloxy)ethanol, a valuable glycol ether intermediate in various research and development applications. This document details the prevalent synthetic route, outlines purification protocols, and presents relevant physicochemical and spectral data to support laboratory and process development activities.

Synthesis of this compound via Williamson Ether Synthesis

The most common and direct method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this specific synthesis, the sodium salt of ethylene glycol reacts with an octyl halide, typically 1-bromooctane, to form the desired ether.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethylene glycol

-

Sodium metal or Sodium hydride (NaH)

-

1-Bromooctane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethylene Glycolate: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to an excess of anhydrous ethylene glycol at 0 °C. Allow the mixture to stir and warm to room temperature until all the sodium has reacted. Alternatively, sodium hydride (1.1 equivalents) can be cautiously added to a solution of ethylene glycol in anhydrous THF at 0 °C, and the mixture stirred at room temperature for 1-2 hours, or until hydrogen evolution ceases.

-

Etherification: To the freshly prepared sodium ethylene glycolate solution, add 1-bromooctane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Methods

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain this compound of high purity. The primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, which has a relatively high boiling point.[1] By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition at higher temperatures.

Experimental Protocol:

-

Assemble a fractional distillation apparatus for vacuum distillation.

-

Transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound is 241.7 °C at 760 mmHg.[2] The boiling point at reduced pressure can be estimated using a nomograph.

Column Chromatography

Flash column chromatography is an effective technique for the purification of this compound, particularly for removing non-volatile impurities.[3]

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.

-

Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A common starting point is a mixture of hexane and ethyl acetate. The optimal eluent composition should be determined by TLC analysis of the crude product. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Caption: General workflow for the purification of this compound.

Physicochemical and Spectral Data

Accurate characterization of the synthesized and purified this compound is crucial for its application. The following table summarizes key physicochemical properties and references to its spectral data.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂O₂ | [4] |

| Molecular Weight | 174.28 g/mol | [4] |

| CAS Number | 10020-43-6 | [4] |

| Boiling Point | 241.7 °C at 760 mmHg | [2] |

| Purity (Commercial) | ≥ 98% | [2] |

| ¹H NMR Spectrum | Data available in spectral databases | [4] |

| ¹³C NMR Spectrum | Data available in spectral databases | [4] |

| IR Spectrum | Data available in spectral databases | [4] |

| Mass Spectrum (GC-MS) | Data available in spectral databases | [4] |

Note: While spectral data is reported to be available, specific peak assignments and spectra are best obtained from dedicated chemical databases or through experimental analysis of the synthesized compound.

Safety Considerations

This compound is classified as harmful if swallowed and toxic in contact with skin. It also causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All synthesis and purification steps should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature and adapt the described protocols to their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 2-(Octyloxy)ethanol

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 2-(Octyloxy)ethanol, a nonionic surfactant. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to facilitate a deeper understanding of the micellization properties of this compound.

Introduction to this compound and its Micellization

This compound, also known as Octyl Glycol Ether or by its shorthand C8E1, is a nonionic surfactant belonging to the alcohol ethoxylate class. Its amphiphilic nature, consisting of a hydrophobic octyl (C8) tail and a hydrophilic ethylene oxide (E1) head group, allows it to self-assemble in aqueous solutions. When the concentration of the surfactant reaches a specific threshold, the molecules aggregate to form thermodynamically stable structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).[1][2]

The CMC is a fundamental parameter that dictates the efficiency and application of a surfactant. Below the CMC, this compound exists primarily as individual monomers, which adsorb at interfaces, leading to a reduction in surface tension.[3] Above the CMC, the surface becomes saturated, and any additional surfactant molecules form micelles in the bulk solution, with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the aqueous environment.[4] This behavior is crucial for applications such as solubilization of poorly water-soluble drugs, detergency, and emulsification.

Quantitative Data for Alcohol Ethoxylates

The following table summarizes the Critical Micelle Concentration (CMC) and the surface tension at the CMC for a series of related short-chain alcohol ethoxylates.

| Surfactant Name | Chemical Formula | Hydrophilic Group | CMC (g/L) | Surface Tension at CMC (mN/m) |

| Hexyl Triglycol Ether | C6H13(OCH2CH2)3OH | 3 x EO | 8.3 | 31 |

| Octyl Diglycol Ether | C8H17(OCH2CH2)2OH | 2 x EO | 1.1 | 29 |

| 2-Ethylhexyl Diglycol Ether | C4H9CH(C2H5)CH2(OCH2CH2)2OH | 2 x EO | 1.6 | 29 |

| 2-Ethylhexyl Tetraglycol Ether | C4H9CH(C2H5)CH2(OCH2CH2)4OH | 4 x EO | 2.1 | 32 |

Data sourced from publicly available technical data sheets for specialty ethoxylates. The values were determined in aqueous solution at 25°C.

Based on the trend observed in the homologous series, the CMC of this compound (C8E1) is expected to be lower than that of Octyl Diglycol Ether (C8E2).

Experimental Protocols for CMC Determination

The determination of the CMC is achievable through various analytical techniques that monitor a physical property of the surfactant solution as a function of its concentration.[6] The CMC is identified as the concentration at which a distinct change in the slope of the plotted data occurs.[7] Below are detailed protocols for the most common methods.

Surface Tensiometry

Principle: This is a direct and widely used method for all types of surfactants.[8] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface tension decreases linearly with the logarithm of the concentration. Once micelles begin to form at the CMC, the concentration of free monomers in the bulk solution remains relatively constant, resulting in a plateau where the surface tension shows little to no further decrease.[3]

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in high-purity, deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, ensuring the expected CMC is bracketed.

-

Instrumentation: Use a tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method, for precise surface tension measurements.[9] Ensure the instrument is calibrated and the measurement probe is impeccably clean.

-

Measurement:

-

Begin by measuring the surface tension of the pure solvent (deionized water).

-

Sequentially measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Allow each solution to equilibrate before recording the measurement, as the migration of surfactant molecules to the interface takes time. Maintain a constant temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, is a nearly horizontal line (plateau).

-

The CMC is determined from the intersection point of the two extrapolated linear trendlines from these regions.[7]

-

Conductometry

Principle: This method is suitable for ionic surfactants. Since this compound is a non-ionic surfactant, this method is not directly applicable as it does not significantly change the conductivity of the solution.[6] However, it is a key technique for other surfactant classes and is included for completeness. The method relies on the change in the molar conductivity of a solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly as the surfactant dissociates into ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles are larger and less mobile charge carriers compared to the individual ions.[5][10]

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of the ionic surfactant in deionized water. Create a series of dilutions.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement:

-

Measure the conductivity of the deionized water.

-

Measure the conductivity of each surfactant solution, starting from the lowest concentration, ensuring thermal equilibrium is reached for each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the surfactant concentration.

-

The plot will display two linear segments with different slopes. The intersection of the lines fitted to these two segments corresponds to the CMC.[5]

-

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[4] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the hydrophobic core of the micelles.[11] This change in environment from polar to non-polar causes a distinct change in the pyrene emission spectrum, particularly in the ratio of the intensities of its first and third vibronic peaks (I1/I3).[12]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[12]

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of surfactant solutions of varying concentrations.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., ~2 µM) to avoid excimer formation.[13] If using an organic solvent for the pyrene stock, ensure the final concentration of the solvent is negligible (<0.1%) to not affect micellization.[11]

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength for pyrene, typically around 334-336 nm.[12]

-

Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

-

From each spectrum, record the fluorescence intensities of the first vibronic peak (~372-374 nm, I1) and the third vibronic peak (~383-385 nm, I3).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each surfactant concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.[4]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the Critical Micelle Concentration using the surface tensiometry method.

Caption: Workflow for CMC determination via surface tensiometry.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. agilent.com [agilent.com]

- 5. Method of Determination of CMC | PPT [slideshare.net]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. scribd.com [scribd.com]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to the Phase Behavior of 2-(Octyloxy)ethanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Phase Behavior of 2-(Octyloxy)ethanol

This compound is a non-ionic surfactant belonging to the alcohol ethoxylate family. Its amphiphilic nature, consisting of a hydrophobic octyl tail and a hydrophilic ethanol headgroup, drives its self-assembly in aqueous solutions, leading to a rich and complex phase behavior. This behavior is critically dependent on concentration and temperature, influencing properties such as solubility, viscosity, and interfacial tension. Understanding and controlling these phases are paramount in various applications, including drug formulation and delivery, where the surfactant can act as a solubilizing agent, emulsifier, or stabilizer.

The phase behavior of non-ionic surfactants like this compound is primarily characterized by two key phenomena: micellization and the cloud point.

-

Micellization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. These are typically spherical structures with a hydrophobic core and a hydrophilic shell. The CMC is a fundamental parameter that indicates the onset of surfactant self-assembly.

-

Cloud Point: For many non-ionic surfactants in aqueous solution, there is a temperature above which the solution becomes turbid. This is the cloud point, which signifies a phase separation into a surfactant-rich phase and a surfactant-poor (aqueous) phase. This phenomenon is driven by the dehydration of the hydrophilic headgroups at elevated temperatures.

Quantitative Data on Phase Behavior

A thorough literature search did not yield comprehensive quantitative data for the phase behavior of this compound in aqueous solutions. The following tables are therefore presented as illustrative examples of how such data would be structured. Researchers can populate these tables with their own experimental findings.

Table 1: Critical Micelle Concentration (CMC) of this compound at Various Temperatures

| Temperature (°C) | Critical Micelle Concentration (mM) | Method of Determination |

| 25 | [Insert Experimental Value] | Surface Tensiometry |

| 35 | [Insert Experimental Value] | Surface Tensiometry |

| 45 | [Insert Experimental Value] | Surface Tensiometry |

Table 2: Cloud Point of Aqueous this compound Solutions

| Concentration of this compound (wt%) | Cloud Point Temperature (°C) |

| 1 | [Insert Experimental Value] |

| 2 | [Insert Experimental Value] |

| 5 | [Insert Experimental Value] |

| 10 | [Insert Experimental Value] |

Table 3: Thermodynamic Parameters of Micellization for this compound

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 298.15 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| 308.15 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| 318.15 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

Experimental Protocols

Detailed methodologies for characterizing the phase behavior of this compound are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration up to the CMC. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method.

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the system reaches equilibrium before each reading.

-

Maintain a constant temperature throughout the experiment using a thermostatted sample holder.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC.

-

Determination of Cloud Point

Principle: The cloud point is the temperature at which a non-ionic surfactant solution undergoes phase separation, leading to a sudden increase in turbidity.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations in sealed, transparent vials or cuvettes.

-

Instrumentation: A temperature-controlled water bath or a dedicated cloud point instrument with a light source and a detector can be used.

-

Measurement:

-

Place the sample in the instrument.

-

Slowly heat the sample at a constant rate (e.g., 1°C/minute) while stirring.

-

Monitor the transmittance of light through the solution.

-

The cloud point is the temperature at which a sharp decrease in light transmittance is observed.

-

-

Data Analysis: Plot the cloud point temperature as a function of the surfactant concentration.

Characterization of Micellar Structures by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The diffusion coefficient of the micelles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC. Filter the solution to remove any dust particles.

-

Instrumentation: Use a dynamic light scattering instrument equipped with a laser, a detector, and a correlator.

-

Measurement:

-

Place the sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

Analyze the correlation function to determine the size distribution of the micelles.

-

The hydrodynamic radius and the polydispersity index (PDI) can be obtained from the analysis.

-

Investigation of Micellar Shape and Size by Small-Angle X-ray Scattering (SAXS)

Principle: SAXS provides information about the size, shape, and internal structure of nanoparticles, such as micelles, by analyzing the elastic scattering of X-rays at very small angles.

Methodology:

-

Sample Preparation: Prepare a series of this compound solutions at concentrations above the CMC.

-

Instrumentation: Utilize a SAXS instrument, which includes an X-ray source, a collimation system, a sample holder, and a 2D detector.

-

Measurement:

-

Load the sample into a capillary or a sample cell.

-

Expose the sample to the X-ray beam and collect the scattering pattern.

-

Also, collect a scattering pattern of the solvent (water) for background subtraction.

-

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D scattering profile (intensity vs. scattering vector, q).

-

Subtract the solvent scattering from the sample scattering.

-

Analyze the resulting scattering curve using appropriate models (e.g., spherical, ellipsoidal core-shell models) to determine the size, shape, and aggregation number of the micelles.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to the phase behavior of this compound.

Caption: A conceptual phase diagram illustrating the different phases of this compound in water as a function of temperature and concentration.

Caption: Experimental workflow for the determination of the Critical Micelle Concentration (CMC) using surface tensiometry.

Caption: Logical relationship between temperature, concentration, and the resulting phase of a this compound aqueous solution.

Interaction of 2-(Octyloxy)ethanol with lipid bilayers

An In-depth Technical Guide on the Interaction of 2-(Octyloxy)ethanol with Lipid Bilayers

Disclaimer: Due to a scarcity of publicly available quantitative data specifically for the interaction of this compound with lipid bilayers, this guide will utilize the extensively studied non-ionic surfactant Triton X-100 as a representative model. The principles and experimental methodologies described are broadly applicable to the study of non-ionic surfactant interactions with lipid membranes.

This technical guide provides a comprehensive overview of the interaction between the non-ionic surfactant this compound and lipid bilayers, a crucial area of study for researchers, scientists, and drug development professionals. Understanding these interactions is fundamental for applications ranging from drug delivery and membrane protein research to toxicology. This document outlines the core principles of this interaction, presents quantitative data from studies on a model non-ionic surfactant (Triton X-100), details relevant experimental protocols, and provides visualizations of key processes.

Core Principles of Interaction

The interaction of a non-ionic surfactant like this compound with a lipid bilayer is a multi-stage process primarily driven by the amphiphilic nature of the surfactant. This process can be broadly categorized into three stages:

-

Monomeric Partitioning: At low concentrations, surfactant monomers partition into the lipid bilayer. The hydrophobic octyl chain of this compound inserts into the hydrophobic core of the bilayer, while the hydrophilic ethanol headgroup remains at the lipid-water interface. This insertion can lead to an increase in the area per lipid molecule and a decrease in bilayer thickness.[1]

-

Bilayer Saturation and Destabilization: As the concentration of the surfactant in the bilayer increases, the membrane becomes saturated. This can lead to increased membrane fluidity and permeability.[2][3] The bilayer structure becomes increasingly unstable as the surfactant molecules disrupt the ordered packing of the lipid acyl chains.

-

Solubilization and Micelle Formation: At and above the critical micelle concentration (CMC), the surfactant can solubilize the lipid bilayer, leading to the formation of mixed micelles composed of lipids and surfactant molecules.[4] This process results in the complete disruption of the bilayer structure.

The presence of other molecules within the bilayer, such as cholesterol, can significantly influence these interactions. Cholesterol is known to increase the packing density of lipid bilayers, which can make them more resistant to surfactant-induced solubilization.[5]

Quantitative Data Presentation

The following tables summarize quantitative data on the interaction of the model non-ionic surfactant Triton X-100 with various lipid bilayer systems.

Table 1: Partitioning and Solubilization Parameters of Triton X-100 in Lipid Bilayers

| Lipid System | Temperature (°C) | Partitioning Free Energy (ΔG°) (kJ/mol) | Effective Detergent/Lipid Ratio for Saturation (Resat) | Reference |

| Egg Sphingomyelin (SM) | 20 (Gel Phase) | -27 | 0.24 | [6][7] |

| Egg Sphingomyelin (SM) | 50 (Fluid Phase) | -30 | 0.48 | [6][7] |

| Dipalmitoylphosphatidylcholine (DPPC) | 20 (Gel Phase) | -27 | Not Specified | [7] |

| Dipalmitoylphosphatidylcholine (DPPC) | 50 (Fluid Phase) | -30 | Not Specified | [7] |

Table 2: Effect of Triton X-100 on Membrane Permeability

| Cell/Vesicle Type | Triton X-100 Concentration for Permeabilization | Method | Reference |

| HeLa Cells | ~0.17 mM | Scanning Electrochemical Microscopy (SECM) | [8] |

| HeLa Cells | 0.19 - 0.20 mM (Irreversible Permeabilization) | Scanning Electrochemical Microscopy (SECM) | [8] |

| Large Unilamellar Vesicles (LUVs) - POPC | Specific concentration leads to full permeability | Fluorescence Quenching Assay | [3] |

| Giant Unilamellar Vesicles (GUVs) - POPC | Specific concentration leads to full permeability | Confocal Microscopy | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of surfactants with lipid bilayers.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. It is used to determine the binding affinity, enthalpy, and stoichiometry of the surfactant-lipid bilayer interaction.[9]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the surfactant (e.g., this compound or Triton X-100) at a concentration below its CMC in a suitable buffer.

-

Prepare a suspension of large unilamellar vesicles (LUVs) of the desired lipid composition in the same buffer. The lipid concentration is typically in the millimolar range.

-

-

ITC Experiment:

-

Load the LUV suspension into the sample cell of the ITC instrument.

-

Load the surfactant solution into the injection syringe.

-

Perform a series of small, sequential injections of the surfactant solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

The heat released or absorbed after each injection is measured.

-

The data is plotted as heat change per mole of injectant versus the molar ratio of surfactant to lipid.

-

The resulting isotherm is fitted to a suitable binding model to extract thermodynamic parameters such as the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The free energy of partitioning (ΔG°) can then be calculated.

-

Fluorescence Spectroscopy

Fluorescence-based assays are commonly used to monitor changes in membrane fluidity and permeability upon surfactant interaction.

Methodology for Membrane Fluidity (using a probe like Laurdan):

-

Probe Incorporation:

-

Incorporate a fluorescent probe sensitive to the membrane environment (e.g., Laurdan) into the lipid bilayer during liposome preparation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of the probe-labeled liposomes.

-

Add aliquots of the surfactant solution and record the emission spectrum after each addition.

-

-

Data Analysis:

-

Calculate the Generalized Polarization (GP) value from the emission intensities at two characteristic wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.

-

Methodology for Membrane Permeability (e.g., carboxyfluorescein leakage assay):

-

Probe Encapsulation:

-

Encapsulate a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein) within the liposomes during their preparation.

-

Remove unencapsulated dye by size-exclusion chromatography.

-

-

Leakage Measurement:

-

Monitor the fluorescence intensity of the liposome suspension over time.

-

Add the surfactant to induce leakage.

-

-

Data Analysis:

-

An increase in fluorescence intensity indicates the release of the dye from the liposomes and the de-quenching of its fluorescence, signifying an increase in membrane permeability.

-

Visualization of Interaction Mechanism

The following diagram illustrates the three-stage model of lipid bilayer solubilization by a non-ionic surfactant.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that is fundamental to its applications in various scientific and industrial fields. While direct quantitative data for this specific surfactant is limited, the study of model non-ionic surfactants like Triton X-100 provides valuable insights into the mechanisms of interaction. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate these interactions further. A thorough understanding of how these molecules perturb lipid membranes is essential for the rational design of drug delivery systems, the effective use of detergents in membrane protein research, and the assessment of their toxicological profiles.

References

- 1. Insolubility of lipids in triton X-100: physical origin and relationship to sphingolipid/cholesterol membrane domains (rafts) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 3. Membrane permeabilization induced by Triton X-100: The role of membrane phase state and edge tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Bilayers in the Gel Phase Become Saturated by Triton X-100 at Lower Surfactant Concentrations Than Those in the Fluid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triton X-100 Partitioning into Sphingomyelin Bilayers at Subsolubilizing Detergent Concentrations: Effect of Lipid Phase and a Comparison with Dipalmitoylphosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties and Characteristics of 2-(Octyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)ethanol, a member of the alkyl ethoxylate family of nonionic surfactants, possesses an amphiphilic molecular structure comprising a hydrophobic octyl chain and a hydrophilic ethylene oxide group. This structure imparts surface-active properties that make it a candidate for various applications in research and drug development, including as an emulsifier, solubilizing agent, and component in drug delivery systems. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, including estimated physicochemical parameters, detailed experimental protocols for their determination, and relevant synthesis information.

Estimated Physicochemical and Surfactant Properties

The following tables summarize the general physicochemical properties and estimated surfactant characteristics of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.28 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (Expected) | General knowledge |

| Boiling Point | 241.7 °C at 760 mmHg | Vendor Data |

| Solubility | Soluble in water, alcohol, and ether | General knowledge of similar compounds |

Table 2: Estimated Surfactant Properties of this compound

| Property | Estimated Value | Basis of Estimation |

| Hydrophilic-Lipophilic Balance (HLB) | ~9.6 | Griffin's and Davies' Methods (see Section 3.0) |

| Critical Micelle Concentration (CMC) | 1 - 10 mM | Structure-property relationships for C₈ alkyl ethoxylates |

| Surface Tension at CMC (γ_CMC) | 28 - 35 mN/m | Structure-property relationships for C₈ alkyl ethoxylates |

| Cloud Point | Expected for a nonionic surfactant with a short ethoxy chain, likely in the range of 20-50 °C for a 1% aqueous solution. | General behavior of similar nonionic surfactants |

| Krafft Point | Not applicable (generally for ionic surfactants) or below 0 °C. | General behavior of nonionic surfactants |

Estimation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is a crucial parameter for selecting surfactants for specific applications like emulsification.

Griffin's Method

For non-ionic surfactants with a polyoxyethylene head group, Griffin's method is commonly used[1][2][3][4][5].

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the ethylene oxide group, -OCH₂CH₂OH).

-

M is the total molecular mass of the molecule.

Calculation for this compound:

-

Molecular mass of hydrophilic part (-OCH₂CH₂OH) = 61.06 g/mol

-

Total molecular mass = 174.28 g/mol

HLB = 20 * (61.06 / 174.28) ≈ 7.0

Davies' Method

Davies' method calculates the HLB value by assigning group numbers to the different chemical groups in the molecule[1][2][6].

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Group Numbers:

-

-OH (hydrophilic): 1.9

-

-O- (ether, hydrophilic): 1.3

-

-CH₂- or -CH₃ (lipophilic): 0.475

Calculation for this compound (CH₃(CH₂)₇OCH₂CH₂OH):

-

Number of hydrophilic groups: 1 (-OH), 1 (-O-)

-

Number of lipophilic groups: 8 (-CH₂- or -CH₃)

HLB = 7 + (1.9 + 1.3) - (8 * 0.475) = 7 + 3.2 - 3.8 = 6.4

Note: The estimated HLB values from both methods are in a similar range, suggesting that this compound is a moderately hydrophilic surfactant, likely suitable for use as a wetting agent or oil-in-water emulsifier.

Experimental Protocols for Surfactant Characterization

This section provides detailed methodologies for the experimental determination of the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant above which micelles form, and it is a fundamental characteristic of a surfactant's efficiency. Surface tension measurements are a common method to determine the CMC.

Methodology: Surface Tensiometry (Du Noüy Ring Method)

Principle: The surface tension of a liquid is measured by the force required to detach a platinum ring from the liquid surface. As the concentration of a surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.

Apparatus:

-

Tensiometer with a platinum Du Noüy ring

-

Precision balance

-

Temperature-controlled sample vessel

-

Magnetic stirrer and stir bar

-

Glassware (beakers, volumetric flasks, pipettes)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in high-purity water. From this stock, prepare a series of dilutions with varying concentrations, typically spanning a range from well below to well above the expected CMC (e.g., 0.01 mM to 50 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water with a known surface tension.

-

Measurement:

-

Place a known volume of the surfactant solution into the temperature-controlled vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Thoroughly clean the platinum ring (e.g., by flaming or washing with a suitable solvent) and attach it to the tensiometer's balance.

-

Immerse the ring into the solution.

-

Slowly raise the ring through the liquid-air interface.

-

Record the maximum force required to detach the ring from the surface.

-

Repeat the measurement for each concentration, ensuring the ring is cleaned between each measurement.

-

-

Data Analysis:

-

Convert the measured force to surface tension (in mN/m) using the appropriate correction factors for the ring dimensions.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. The surface tension value in the plateau region above the CMC is the surface tension at the CMC (γ_CMC).

-

References

In-Depth Technical Guide to the Safe Handling of 2-(Octyloxy)ethanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Octyloxy)ethanol, a chemical compound utilized in various laboratory applications. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks. This document outlines the hazardous properties of this compound, provides detailed protocols for its safe use, and establishes clear procedures for emergency situations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

GHS Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 10020-43-6[1] |

| Molecular Formula | C10H22O2[1] |

| Molecular Weight | 174.28 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 228 °C / 241.7°C at 760 mmHg |

| Density | 0.886 g/mL |

| Flash Point | Not available for this compound. For the similar compound 2-(Hexyloxy)ethanol, the flash point is 90°C (closed cup)[2]. |

Toxicological Data

The following table summarizes the available toxicological data for this compound and its isomers. It is important to handle this chemical with care due to its acute toxicity.

| Route of Exposure | Species | Value | Notes |

| Oral (LD50) | Rat | 3080 mg/kg | Data for the isomer 2-((2-ethylhexyl)oxy)-ethanol[3]. |

| Dermal (LD50) | Rabbit | > 6,310 mg/kg | Data for a similar compound, as per OECD Test Guideline 402. |

| Inhalation (LC50) | Rat | > 0.22 mg/L (4 hours) | Data for a similar compound (C9-11EO5)[4]. |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a risk of aerosol formation.

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

-

Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling the chemical and before leaving the laboratory.

-

Remove contaminated clothing promptly and wash it before reuse.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool fire-exposed containers.

-

Specific Hazards: The substance is combustible and may produce toxic fumes in a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment as described in Section 4.2.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols for Safety Parameter Determination

The following section outlines the methodologies for determining key safety parameters of this compound, based on internationally recognized guidelines.

Flash Point Determination

The flash point of this compound can be determined using the ASTM D93 Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester [5][6][7][8][9].

-

Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed. The temperature at which the flash occurs is recorded as the flash point.

-

Apparatus: Pensky-Martens closed-cup flash tester.

-

Procedure:

-

Place the test specimen into the test cup of the Pensky-Martens apparatus.

-

Heat the sample at a slow, constant rate while stirring.

-

At specified temperature intervals, apply an ignition source to the opening in the cup lid.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Acute Toxicity Testing

The acute oral toxicity can be determined following OECD Test Guideline 401 (Acute Oral Toxicity) , 420 (Acute Oral Toxicity - Fixed Dose Procedure) , 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or 425 (Acute Oral Toxicity: Up-and-Down Procedure) .

-

Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a specified period (usually 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

-

Procedure (General):

-

Fast the test animals overnight prior to dosing.

-

Administer a single oral dose of this compound.

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Conduct a gross necropsy on all animals at the end of the observation period.

-

Calculate the LD50 value using appropriate statistical methods.

-

The acute dermal toxicity can be determined following OECD Test Guideline 402 (Acute Dermal Toxicity) [10][11][12][13].

-

Principle: A single dose of the substance is applied to the shaved skin of experimental animals (typically rabbits or rats). The animals are observed for signs of toxicity and mortality over a 14-day period.

-

Procedure:

-

Shave a small area of the animal's back.

-

Apply a single dose of this compound to the shaved skin and cover with a porous gauze dressing.

-

After a 24-hour exposure period, remove the dressing and any residual test substance.

-

Observe the animals for 14 days for signs of toxicity and mortality.

-

Conduct a gross necropsy at the end of the study.

-

The acute inhalation toxicity can be determined following OECD Test Guideline 403 (Acute Inhalation Toxicity) [14][15][16][17][18].

-

Principle: Experimental animals (typically rats) are exposed to the substance as a vapor or aerosol in an inhalation chamber for a defined period (usually 4 hours). The animals are then observed for 14 days.

-

Procedure:

-

Place the animals in an inhalation chamber.

-

Expose the animals to a specific concentration of this compound vapor or aerosol for 4 hours.

-

Remove the animals from the chamber and observe them for 14 days for signs of toxicity and mortality.

-

Conduct a gross necropsy at the end of the observation period.

-

Skin Corrosion Testing

The skin corrosion potential of this compound can be assessed using OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method) .

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the corrosive potential of a chemical. The test substance is applied to the surface of the skin model, and cell viability is measured after a specific exposure time. A significant decrease in cell viability indicates a corrosive potential.

-

Procedure:

-

Apply the test substance to the surface of the RhE tissue model.

-

Incubate for a defined period.

-

Assess cell viability using a quantitative assay (e.g., MTT assay).

-

Classify the substance based on the reduction in cell viability compared to a negative control.

-

Visualized Workflows

The following diagrams illustrate the recommended workflows for the safe handling of this compound and the decision-making process in case of an emergency.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision tree for appropriate emergency response actions in case of an incident.

References

- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. RTECS NUMBER-KK9625000-Chemical Toxicity Database [drugfuture.com]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. petrolube.com [petrolube.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. testinglab.com [testinglab.com]

2-(Octyloxy)ethanol molecular structure and formula (C10H22O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of 2-(Octyloxy)ethanol. It further details its applications in pharmaceutical sciences, particularly in drug delivery systems, and outlines essential safety and handling protocols.

Molecular Structure and Chemical Identity

This compound is an organic compound classified as a glycol ether. It possesses an amphiphilic nature, consisting of a hydrophilic diethylene glycol head and a hydrophobic octyl tail. This structure is central to its utility as a nonionic surfactant and solubilizing agent.

The canonical chemical structure is as follows:

CH3(CH2)7OCH2CH2OH

Key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C10H22O2 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Registry Number | 10020-43-6 | [1][2][3] |

| Molecular Weight | 174.28 g/mol | [1][2] |

| Synonyms | Ethylene glycol mono-n-octyl ether, n-Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, n-Octyl-monooxyethylene | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its application in formulations and chemical processes.

A summary of the key physicochemical data is presented in the table below.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 228 °C to 241.7 °C at 760 mmHg | [2][4] |

| Density | 0.886 g/mL | [4] |

| Melting Point | -45.1 °C (estimated from 2-(hexyloxy)ethanol) | [5][6] |

| Water Solubility | Limited (estimated based on similar compounds) | [5] |

| Solubility | Soluble in alcohols and ethers | [5][7] |

| Refractive Index | Data available but not specified | [1] |

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum typically shows a top peak (m/z) at 57.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is a standard method for confirming the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, notably the broad O-H stretch of the alcohol and the C-O stretches of the ether and alcohol groups.[1]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

The Williamson ether synthesis is a reliable and widely used method for preparing ethers such as this compound.[8][9] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[8][10]

Reactants and Reagents:

-

Ethylene glycol

-

Sodium hydride (NaH) or other strong base

-

1-Bromooctane

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Alkoxide Formation : In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an excess of ethylene glycol (e.g., 5 equivalents) in anhydrous THF.

-

Cool the solution in an ice bath and slowly add sodium hydride (1.0 equivalent) portion-wise to control hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for one hour to ensure the complete formation of the sodium 2-hydroxyethoxide intermediate.

-

Ether Formation : Add 1-bromooctane (1.0 equivalent) dropwise to the reaction mixture via a syringe.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via fractional distillation under reduced pressure to yield pure this compound.

Gas Chromatography-Mass Spectrometry is an effective method for assessing the purity and confirming the identity of the synthesized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph : Agilent GC system or equivalent, equipped with a mass selective detector.

-

Column : A nonpolar capillary column, such as one with a SE-30 stationary phase.[3]

-

Carrier Gas : Helium, with a constant flow rate.

-

Injection : Split/splitless injector, 1 µL injection volume.

-

Temperature Program :

-

Initial oven temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer : Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation:

-